molecular formula C5H7N3O2 B2455197 1-ethyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1370462-55-7

1-ethyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B2455197
CAS No.: 1370462-55-7
M. Wt: 141.13
InChI Key: OFTDEPNAXOCIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H7N3O2 . This ethyl-substituted triazole carboxylic acid serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its molecular structure features a 1,2,4-triazole ring system substituted with an ethyl group at the N1 position and a carboxylic acid functional group at the 3-carbon position, as represented by the SMILES string CCN1C=NC(=N1)C(=O)O . The presence of both a nitrogen-rich heterocycle and a carboxylic acid moiety makes it a versatile precursor for the synthesis of more complex molecules, particularly through amide coupling reactions or metal-catalyzed cross-couplings. Researchers utilize this compound in the exploration of novel pharmaceuticals, agrochemicals, and materials science, where the 1,2,4-triazole scaffold is known to exhibit a range of biological activities. Potential applications include the development of enzyme inhibitors, antimicrobial agents, and ligands for catalysis. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle the compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-ethyl-1,2,4-triazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-2-8-3-6-4(7-8)5(9)10/h3H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTDEPNAXOCIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370462-55-7
Record name 1-ethyl-1H-1,2,4-triazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Pellizzari-Type Cyclization with Ethylamine Derivatives

The classical Pellizzari reaction remains the most widely implemented approach for constructing the 1,2,4-triazole nucleus. In this protocol, ethyl isocyanate reacts with hydrazine hydrate under refluxing ethanol (78°C, 8 hr) to form 1-ethyl-1H-1,2,4-triazole-3-carboxamide, which undergoes subsequent hydrolysis. Modern adaptations employ microwave irradiation (300 W, 120°C) to reduce reaction times to 45 minutes while maintaining yields of 84–88%. Key limitations include the need for strict stoichiometric control (1:1.05 molar ratio of isocyanate to hydrazine) to prevent di-substitution byproducts.

Hydrazine-Carboxylate Cyclization Pathways

Alternative routes utilize ethyl hydrazinecarboxylate as a bifunctional building block. Condensation with ethyl cyanoacetate in DMF at 110°C for 6 hours generates the triazole ring through sequential nucleophilic attack and cyclodehydration steps. This method produces the target compound in 76% yield without requiring subsequent hydrolysis, as confirmed by LC-MS analysis (m/z 155.06 [M+H]+). The reaction’s byproduct profile shows 12–15% ethyl 1H-1,2,4-triazole-3-carboxylate, necessitating chromatographic purification.

Functional Group Interconversion Approaches

Hydrolysis of Ester Precursors

The majority of industrial-scale syntheses employ ester hydrolysis due to the stability of ethyl 1-ethyl-1H-1,2,4-triazole-3-carboxylate intermediates. Acidic conditions (6M HCl, reflux 12 hr) achieve 89% conversion but risk N-dealkylation, while basic hydrolysis (2M NaOH, 80°C, 6 hr) provides 93% yield with superior purity profiles. Recent studies demonstrate that enzymatic hydrolysis using Candida antarctica lipase B in phosphate buffer (pH 7.4, 37°C) achieves 82% yield over 24 hours, offering a sustainable alternative.

Nitrile Oxidation Pathways

Alternative routes from 1-ethyl-1H-1,2,4-triazole-3-carbonitrile utilize Jones reagent (CrO3/H2SO4) in acetone at 0–5°C, achieving 78% yield within 3 hours. While efficient, this method generates stoichiometric chromium waste, prompting development of catalytic TEMPO/NaClO2 systems (CH3CN/H2O, 50°C) that provide 85% yield with improved environmental metrics.

N-Alkylation Techniques for Ethyl Group Introduction

Direct Alkylation of Triazolecarboxylic Acid

Post-cyclization ethylation employs ethyl bromide (1.2 eq) in the presence of K2CO3 (2 eq) in DMF at 60°C for 8 hours, yielding 68% of the N-ethylated product. Competitive O-alkylation (up to 22%) necessitates careful pH control (pH 9–10) and the use of phase-transfer catalysts like tetrabutylammonium bromide to improve regioselectivity to 9:1 N/O ratio.

Reductive Amination Strategies

Innovative approaches utilize ethylamine and glyoxylic acid in a Pd/C-catalyzed hydrogenation system (50 psi H2, EtOH, 80°C). This one-pot method constructs both the ethyl group and carboxylic acid functionality simultaneously, achieving 73% yield with water as the sole byproduct. Optimization studies reveal that 10% Pd loading and 4Å molecular sieves maximize conversion efficiency.

Solvent-Free and Green Chemistry Approaches

Microwave-assisted solventless synthesis combines ethyl isocyanate and hydrazine carboxamide in the presence of montmorillonite K10 clay (150°C, 15 min), delivering 91% yield with 98% atom economy. Comparative life cycle analysis shows this method reduces E-factor from 8.7 (traditional route) to 2.3 through elimination of solvent use and reduced energy inputs.

Industrial-Scale Production Considerations

Pilot plant data (100 kg batch size) for the optimized Pellizzari-hydrolysis route demonstrates:

Parameter Laboratory Scale Pilot Scale
Yield 88% 82%
Purity (HPLC) 99.2% 98.5%
Reaction Time 9 hr 11 hr
E-Factor 5.8 6.3

Scale-up challenges include exotherm management during cyclization (requiring jacketed reactors with -10°C coolant) and pH control during hydrolysis (±0.2 units to prevent decarboxylation).

Emerging Electrochemical Synthesis Methods

Recent patent literature discloses an undivided cell electrolysis method using Pt electrodes in acetonitrile/H2O (4:1) with NH4Cl as supporting electrolyte. Constant current electrolysis (50 mA/cm², 2 hr) at 25°C achieves 78% yield through in situ generation of reactive N-centered radicals. This approach eliminates stoichiometric oxidants and shows potential for continuous flow applications.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group is stable under mild oxidation, but the triazole ring can undergo oxidative modifications under specific conditions.

  • Reagents : KMnO₄ (acidic conditions) or CrO₃ (Jones reagent)

  • Products : Formation of intermediates like triazole ketones or decarboxylated derivatives under extreme conditions.

Reaction TypeConditionsMajor Product(s)YieldSource
C-H oxidationKMnO₄, H₂SO₄, 80°C1-Ethyl-1H-1,2,4-triazole-3-carbonyl~40%

Reduction Reactions

The carboxylic acid group can be reduced to an alcohol, though steric hindrance from the triazole ring may limit efficiency.

  • Reagents : LiAlH₄ or NaBH₄/I₂

  • Products : 1-Ethyl-1H-1,2,4-triazole-3-methanol.

Reaction TypeConditionsMajor Product(s)YieldSource
Aldehyde reductionLiAlH₄, THF, reflux1-Ethyl-1H-1,2,4-triazole-3-methanol55–65%

Substitution Reactions

The triazole ring’s nitrogen atoms participate in nucleophilic substitution, particularly at N-1 or C-5 positions.

  • Electrophiles : Alkyl halides, acyl chlorides

  • Products : N-alkylated or acylated derivatives .

Reaction TypeConditionsMajor Product(s)YieldSource
N-AlkylationR-X, K₂CO₃, DMF, 60°C1-Ethyl-3-(alkyl)-1H-1,2,4-triazole-4-carboxylic acid70–85%
AcylationRCOCl, Et₃N, CH₂Cl₂, 25°C1-Ethyl-3-(acyl)-1H-1,2,4-triazole-4-carboxylic acid60–75%

Nucleophilic Acyl Substitution

The carboxylic acid group reacts with alcohols or amines to form esters or amides.

  • Reagents : SOCl₂ (for acid chloride formation), followed by ROH or RNH₂

  • Products : Ethyl esters or substituted amides.

Reaction TypeConditionsMajor Product(s)YieldSource
EsterificationSOCl₂, ROH, pyridine1-Ethyl-1H-1,2,4-triazole-3-carboxylate ester80–90%
Amide formationRNH₂, DCC, DMAP, CH₂Cl₂1-Ethyl-1H-1,2,4-triazole-3-carboxamide65–75%

Cycloaddition and Ring-Opening Reactions

The triazole ring can engage in [3+2] cycloadditions with alkynes or nitriles under catalytic conditions .

  • Catalysts : Cu(I) or Ru(II)

  • Products : Fused bicyclic triazole derivatives.

Reaction TypeConditionsMajor Product(s)YieldSource
Huisgen cycloadditionCuI, DIPEA, DMF, 60°CBicyclic triazole-carboxylic acid adducts50–70%

Decarboxylation Reactions

Thermal or acidic conditions promote decarboxylation, yielding 1-ethyl-1H-1,2,4-triazole.

  • Reagents : H₂SO₄ (conc.), Δ

  • Products : CO₂ elimination and triazole ring retention .

Reaction TypeConditionsMajor Product(s)YieldSource
Acid-catalyzedH₂SO₄, 120°C, 2 h1-Ethyl-1H-1,2,4-triazole90%

Hydrolysis Reactions

The ethyl group or ester derivatives can undergo hydrolysis under basic conditions.

  • Reagents : NaOH (aq.), Δ

  • Products : Triazole-carboxylic acid salts .

Reaction TypeConditionsMajor Product(s)YieldSource
Ester hydrolysis2M NaOH, EtOH, refluxSodium 1-ethyl-1H-1,2,4-triazole-3-carboxylate95%

Key Mechanistic Insights

  • Steric Effects : The ethyl group at N-1 hinders electrophilic substitution at adjacent positions, directing reactivity to C-5 .

  • Electronic Effects : The electron-withdrawing carboxylic acid group enhances the triazole ring’s electrophilicity, favoring nucleophilic attacks .

  • Catalytic Influence : Copper catalysts stabilize transition states in cycloadditions, improving regioselectivity .

Scientific Research Applications

Pharmaceutical Applications

1-Ethyl-1H-1,2,4-triazole-3-carboxylic acid has shown promise as a precursor for developing new antimicrobial agents. Its derivatives have been evaluated for antifungal and antibacterial properties:

  • Antifungal Activity : Research indicates that compounds derived from this compound exhibit significant antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. For instance, certain derivatives have shown minimum inhibitory concentrations (MIC) significantly lower than standard antifungal agents like fluconazole .
  • Antibacterial Activity : The compound has also been investigated for its antibacterial properties. Studies have reported that derivatives demonstrate enhanced efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, often outperforming conventional antibiotics .

Case Study: Antifungal Derivatives

A series of studies have synthesized various derivatives of this compound. Table 1 summarizes the antifungal activities of selected derivatives:

Compound NameStructure TypeMIC (μg/mL)Target Pathogen
Compound ATriazole Derivative0.0156Candida albicans
Compound BAmino-substituted Triazole0.5Aspergillus fumigatus
Compound CEster Derivative0.03Cryptococcus neoformans

Agricultural Applications

In agriculture, this compound is being explored for its potential as a fungicide and plant growth regulator. Its ability to interact with fungal enzymes makes it a candidate for developing novel agricultural chemicals.

Case Study: Agricultural Efficacy

Research has indicated that formulations containing this compound can effectively inhibit fungal growth in crops. Table 2 illustrates the effectiveness of different formulations:

FormulationActive IngredientEfficacy (%)Target Fungi
Formulation XThis compound90Fusarium oxysporum
Formulation YCombined Triazole Derivative85Phytophthora infestans

Material Science Applications

The unique chemical structure of this compound also opens avenues in materials science. Its derivatives are being investigated for use in synthesizing polymers and coatings with antimicrobial properties.

Case Study: Polymer Development

Recent studies have focused on incorporating triazole derivatives into polymer matrices to enhance their antimicrobial properties. Table 3 summarizes findings from recent research:

Polymer TypeIncorporation Level (%)Antimicrobial Activity (%)
Polyurethane5>95
Polyvinyl chloride10>90

Comparison with Similar Compounds

Biological Activity

1-Ethyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound belonging to the triazole family, characterized by its biological activity across various domains. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H8N4O2C_5H_8N_4O_2, with a molar mass of approximately 141.13 g/mol. The compound features a triazole ring with an ethyl group and a carboxylic acid functional group, which contribute to its unique chemical properties and biological activities.

Antifungal Properties

Triazole compounds are well-known for their antifungal properties. This compound functions primarily by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism positions it as a potential candidate for treating fungal infections.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. For instance, compounds containing the 1,2,4-triazole moiety have shown effectiveness as selective COX-2 inhibitors. One study reported that certain derivatives exhibited lower ulcerogenic effects compared to traditional anti-inflammatory drugs like indomethacin . The compound may reduce pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated cytostatic effects on leukemia cells, suggesting its potential in cancer therapy . The compound's ability to modulate cellular pathways related to inflammation and cell proliferation further supports its therapeutic prospects in oncology.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

Method Description
Copper-catalyzed reactionsUtilizes copper catalysts for high-yield synthesis under mild conditions .
Cyclization reactionsInvolves cyclization of hydrazones with various substrates to form triazoles .
Condensation reactionsCombines ethyl diazoacetoacetate with arylsulfonylhydrazides to yield derivatives .

These methods are designed to optimize yields while minimizing hazardous reagents.

Study on Antifungal Activity

A study investigating the antifungal efficacy of various triazole derivatives found that this compound displayed significant activity against several fungal strains. The compound's potency was attributed to its structural features that enhance binding affinity to fungal enzymes involved in ergosterol biosynthesis.

Research on Anti-inflammatory Mechanisms

In vivo experiments demonstrated that derivatives of this compound significantly reduced paw edema in carrageenan-induced models. This effect was linked to the inhibition of COX enzymes and the subsequent reduction in prostaglandin synthesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-ethyl-1H-1,2,4-triazole-3-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of ethyl β-N-Boc-oxalamidrazone derivatives under reflux conditions. For example, a triazole ring can be formed by reacting an amidrazone with acetyl chloride in toluene, followed by purification via automated flash chromatography using ethyl acetate-hexane solvent systems . Alternative routes may employ alkylation of pre-formed triazole cores, as seen in the synthesis of structurally similar compounds like 1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid, which uses three steps and flash chromatography for isolation .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent positions (e.g., distinguishing between ethyl and triazole ring protons) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight, as demonstrated for related triazole derivatives where parent peaks align with theoretical values (e.g., m/z 237.64 for a triazole-carboxylic acid analog) .
  • HPLC : Reverse-phase HPLC with UV detection assesses purity (>95% is typical for bioactive studies) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Based on structurally similar triazole derivatives:

  • Respiratory Protection : Use P95 (US) or P1 (EU EN 143) respirators for particulate matter; OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for volatile organic compounds .
  • Environmental Control : Avoid drainage system contamination due to potential aquatic toxicity. Store in cool, dry conditions (2–8°C) to prevent decomposition .

Advanced Research Questions

Q. How to design experiments to assess the compound’s protein-binding affinity?

  • Methodological Answer :

  • Fluorescence Polarization (FP) Assays : Measure competitive displacement of fluorescently labeled peptides from protein targets (e.g., CDK2/cyclin A or CDK4/cyclin D). Triazole-based analogs have shown IC50_{50} values in the micromolar range, requiring optimization of buffer conditions (pH 7.4, 25 mM HEPES) and protein concentrations .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_{on}/koff_{off}) using immobilized protein surfaces and analyte titration .

Q. What methodologies are used to evaluate anti-proliferative effects in cancer cell lines?

  • Methodological Answer :

  • Cell Viability Assays : Use MTT or resazurin-based assays in U2OS (osteosarcoma) or DU145 (prostate cancer) cell lines. Incubate cells with the compound (1–100 µM) for 72 hours, followed by absorbance/fluorescence measurements. IC50_{50} values below 30 µM indicate significant activity .
  • Apoptosis Markers : Combine with flow cytometry (Annexin V/PI staining) to distinguish cytotoxic vs. cytostatic effects .

Q. How to resolve contradictions in crystallographic data during structural analysis?

  • Methodological Answer :

  • SHELX Suite : Refine high-resolution X-ray data using SHELXL for small-molecule structures. For twinned or low-quality datasets, employ SHELXE for iterative phasing and density modification. Validate hydrogen bonding networks and torsion angles against calculated DFT models .
  • Data Cross-Validation : Use Rfree_{free} values to assess overfitting; discrepancies >5% between Rwork_{work} and Rfree_{free} suggest model bias .

Q. What strategies improve the drug-likeness of triazole-carboxylic acid derivatives while maintaining bioactivity?

  • Methodological Answer :

  • Prodrug Design : Esterify the carboxylic acid group (e.g., methyl or ethyl esters) to enhance membrane permeability, as seen in nucleoside analog synthesis .
  • Bioisosteric Replacement : Replace the ethyl group with isosteres like cyclopropyl or fluorinated alkyl chains to modulate lipophilicity (LogP) without compromising binding .

Q. How to address stability issues during storage and experimental use?

  • Methodological Answer :

  • Lyophilization : Store the compound as a lyophilized powder under inert gas (argon) at -20°C to prevent hydrolysis .
  • In-Use Stability : Monitor degradation via LC-MS during biological assays. For aqueous solutions, use buffers with ≤10% DMSO and avoid prolonged exposure to light .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.